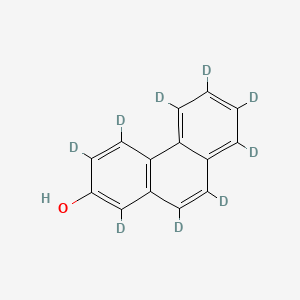

2-Phenanthrol-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H10O |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol |

InChI |

InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

InChI Key |

YPWLZGITFNGGKW-LOIXRAQWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C(=C3[2H])O)[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenanthrol-d9

This technical guide provides a comprehensive overview of 2-Phenanthrol-d9, a deuterated stable isotope of 2-Phenanthrol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental methodologies.

Core Concepts and Properties

This compound is the deuterium-labeled form of 2-Phenanthrol, a metabolite of phenanthrene. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) and a component of environmental pollutants and tobacco smoke. The deuteration of 2-Phenanthrol makes it an ideal internal standard for analytical applications, particularly in mass spectrometry-based methods, as it is chemically identical to the endogenous analyte but has a different mass.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 2-Phenanthrenol-1,3,4,5,6,7,8,9,10-d9 |

| Synonyms | 2-Hydroxyphenanthrene-d9, Phenanthren-2-ol-d9 |

| CAS Number | 922510-19-8 |

| Molecular Formula | C₁₄HD₉O |

| Molecular Weight | 203.28 g/mol |

| Appearance | Off-White Solid |

| Storage Temperature | 2-8°C |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in the quantitative analysis of phenanthrene metabolites in biological samples, such as urine. This is crucial for studies in toxicology, environmental health, and pharmacology to accurately assess exposure to PAHs and to understand their metabolism.

Biomarker of PAH Exposure

Hydroxylated metabolites of PAHs, including 2-Phenanthrol, are excreted in urine and serve as biomarkers of exposure. Accurate quantification of these metabolites is essential for assessing health risks associated with PAH exposure.

Studies on Oxidative Stress and Inflammation

Research has indicated a potential link between exposure to phenanthrene metabolites and adverse health effects. A study on adolescents found an association between urinary levels of 2-hydroxyphenanthrene and biomarkers of oxidative stress, endocrine stress, and inflammation[1]. The generation of reactive oxygen species (ROS) is a proposed mechanism for the toxicity of some PAHs[2].

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible use of this compound as an internal standard. Below are protocols for the analysis of phenanthrene metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Phenanthrols in Human Urine by GC-MS

This method is adapted from a study on the analysis of phenanthrols in human urine[3][4].

3.1.1. Sample Preparation

-

Enzymatic Hydrolysis: To a urine sample, add a solution of β-glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites.

-

Internal Standard Spiking: Add a known amount of this compound (and other relevant internal standards) to the sample.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol and then water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

-

Elute the phenanthrols with a higher percentage of an organic solvent like acetonitrile or methanol.

-

-

Derivatization: Evaporate the eluate to dryness and treat with a silylating agent to create trimethylsilyl derivatives of the phenanthrols, which are more volatile and suitable for GC analysis.

3.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890 GC system or equivalent.

-

Mass Spectrometer: Agilent 7000B Series Triple Quadrupole GC/MS System or equivalent[5].

-

Column: A suitable capillary column for PAH analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Ionization Mode: Positive Ion Chemical Ionization (PICI) or Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

3.1.3. Quantification

The concentration of 2-Phenanthrol is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated using standards with known concentrations of 2-Phenanthrol and a constant concentration of the internal standard.

Quantification of Phenanthrene Metabolites in Human Urine by LC-MS/MS

This protocol is based on established methods for the high-throughput analysis of PAH metabolites.

3.2.1. Sample Preparation

-

Enzymatic Hydrolysis: Similar to the GC-MS protocol, treat the urine sample with β-glucuronidase/arylsulfatase.

-

Internal Standard Spiking: Add a solution containing this compound and other deuterated internal standards.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge.

-

Load the hydrolyzed urine sample.

-

Wash the cartridge to remove interferences.

-

Elute the metabolites with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.

3.2.3. Quantification

Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the native analyte to its corresponding deuterated internal standard.

Synthesis

Plausible Synthetic Pathway for this compound

A potential route involves the bromination of phenanthrene, followed by conversion to the hydroxyl group, and subsequent deuteration.

-

Bromination of Phenanthrene: Phenanthrene can be brominated to yield a mixture of bromophenanthrenes. The 2-bromo isomer can be separated from this mixture.

-

Conversion to 2-Phenanthrol: The 2-bromophenanthrene can be converted to 2-phenanthrol through a nucleophilic substitution reaction, for example, by heating with a strong base in the presence of a copper catalyst.

-

Deuteration: The deuteration of the aromatic rings of 2-phenanthrol could be achieved through acid-catalyzed hydrogen-deuterium exchange using a strong deuterated acid (e.g., D₂SO₄) or through metal-catalyzed exchange reactions.

Visualizations

Experimental Workflows

Potential Biological Impact of Phenanthrene Metabolism

Plausible Synthetic Route to this compound

References

- 1. Urinary Polycyclic Aromatic Hydrocarbon Metabolites Are Associated with Biomarkers of Chronic Endocrine Stress, Oxidative Stress, and Inflammation in Adolescents: FLEHS-4 (2016–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hibiscus sabdariffa Extract Protects HaCaT Cells against Phenanthrene-Induced Toxicity through the Regulation of Constitutive Androstane Receptor/Pregnane X Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

2-Phenanthrol-d9 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenanthrol-d9, a deuterated analog of 2-Phenanthrol. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on its chemical properties, applications, and the broader context of its non-deuterated counterpart.

Core Compound Identification and Properties

This compound is the isotopically labeled version of 2-Phenanthrol, where nine hydrogen atoms have been replaced with deuterium. This labeling is crucial for its primary application as an internal standard in analytical chemistry. The fundamental properties of both compounds are summarized below for comparative analysis.

| Property | This compound | 2-Phenanthrol |

| CAS Number | 922510-19-8[1][2] | 605-55-0[1][3][4] |

| Molecular Formula | C₁₄HD₉O | C₁₄H₁₀O |

| Molecular Weight | 203.28 g/mol | 194.23 g/mol |

| Synonyms | 2-Phenanthrenol-d9, 2-Hydroxyphenanthrene-d9 | 2-Phenanthrenol, 2-Hydroxyphenanthrene, NSC 2576 |

Biological Context and Applications

2-Phenanthrol is recognized as a metabolite of Phenanthrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of chemicals that occur naturally in coal, crude oil, and gasoline, and are also produced when coal, oil, gas, wood, garbage, and tobacco are burned. Due to their widespread presence and potential health risks, monitoring human exposure to PAHs is of significant interest.

The deuterated form, this compound, serves as an invaluable tool in these monitoring studies. Its key application is as an internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By adding a known quantity of the deuterated standard to a biological sample (e.g., urine), the concentration of the non-deuterated 2-Phenanthrol can be accurately determined, which in turn reflects exposure to the parent compound, Phenanthrene.

While the broader class of phenanthrenes has been studied for various biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic effects, specific signaling pathways directly modulated by 2-Phenanthrol are not extensively documented in current literature. It is important to distinguish 2-Phenanthrol from its isomer, 9-Phenanthrol, which is a known inhibitor of the TRPM4 (Transient Receptor Potential Melastatin 4) channel, a Ca2+-activated non-selective cation channel. This highlights that even small structural changes within the phenanthrene scaffold can lead to significant differences in biological activity.

Experimental Methodologies

Given the primary application of this compound as an internal standard, a detailed experimental protocol would be specific to the biomonitoring assay being developed. Below is a generalized methodology for the determination of 2-Phenanthrol in biological samples, a common application for its deuterated analog.

Generalized Protocol for Urinary 2-Phenanthrol Analysis using LC-MS/MS

-

Sample Preparation:

-

Aliquots of urine samples are collected.

-

An internal standard solution containing a known concentration of this compound is spiked into each sample.

-

Enzymatic hydrolysis is performed to deconjugate the metabolites.

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is carried out to isolate and concentrate the analytes from the sample matrix.

-

The extracted samples are evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

Instrumental Analysis:

-

An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic separation is achieved on a suitable column (e.g., C18) using a gradient elution program.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both 2-Phenanthrol and this compound.

-

-

Data Analysis:

-

The peak areas of the analyte (2-Phenanthrol) and the internal standard (this compound) are measured.

-

A calibration curve is constructed by analyzing standards with known concentrations of 2-Phenanthrol.

-

The concentration of 2-Phenanthrol in the biological samples is calculated based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.

-

Logical Workflow Visualization

The following diagram illustrates a typical workflow for a biomonitoring study involving the use of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Phenanthrol-d9 (CAS: 922510-19-8), a deuterated analog of 2-phenanthrol. This isotopically labeled compound is crucial as an internal standard for the quantitative analysis of phenanthrene metabolites in various biological and environmental samples. The introduction of nine deuterium atoms into the 2-phenanthrol structure allows for its precise differentiation from the endogenous, non-labeled analyte in mass spectrometry-based assays, ensuring accuracy and reliability in metabolic and pharmacokinetic studies.

Core Synthesis Strategy: Hydrogen-Deuterium Exchange

The most prevalent and efficient method for the synthesis of this compound is through a direct hydrogen-deuterium (H-D) exchange reaction on the unlabeled 2-phenanthrol precursor. This process involves the substitution of hydrogen atoms on the aromatic rings with deuterium atoms from a deuterium source, typically heavy water (D₂O). The reaction is generally facilitated by a catalyst and may require elevated temperatures and pressures to achieve a high degree of deuteration.

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

This protocol outlines a general yet effective procedure for the synthesis of this compound based on established methods for the deuteration of aromatic compounds.

Materials:

-

2-Phenanthrol (2-hydroxyphenanthrene)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on alumina (Pt/Al₂O₃) or a suitable Ruthenium-based catalyst

-

Deuterated trifluoroacetic acid (TFA-d) (optional, as a co-catalyst)

-

Anhydrous organic solvent (e.g., dioxane, tetrahydrofuran)

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Microwave reactor (alternative to conventional heating)

Procedure:

-

Preparation of the Reaction Mixture: In a high-pressure reaction vessel, dissolve 2-phenanthrol in a minimal amount of a suitable anhydrous organic solvent.

-

Addition of Deuterium Source and Catalyst: Add an excess of deuterium oxide (D₂O) to the solution. The molar ratio of D₂O to 2-phenanthrol should be significantly high to drive the equilibrium towards deuteration. Subsequently, add the catalyst (e.g., 5-10 mol% Pt/Al₂O₃). For enhanced reactivity, a small amount of an acid catalyst like TFA-d can be added.

-

Reaction Conditions: Seal the reaction vessel and heat to a temperature ranging from 150°C to 250°C. The reaction is typically run for 24 to 72 hours under stirring. The pressure inside the vessel will increase due to the heating of the solvent and D₂O.

-

Microwave-Assisted Synthesis (Alternative): For a more rapid and efficient reaction, a microwave reactor can be utilized. The reaction mixture is placed in a sealed microwave-compatible vessel and irradiated at a controlled temperature (e.g., 200°C) and pressure for a shorter duration, typically ranging from 30 minutes to a few hours.[1]

-

Work-up: After the reaction is complete, cool the vessel to room temperature. The reaction mixture is then transferred to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Quantitative Data Summary

| Parameter | Conventional Heating | Microwave-Assisted |

| Starting Material | 2-Phenanthrol | 2-Phenanthrol |

| Deuterium Source | Deuterium Oxide (D₂O) | Deuterium Oxide (D₂O) |

| Catalyst | Pt/Al₂O₃ or Ru-based | Pt/Al₂O₃ or Ru-based |

| Temperature | 150-250 °C | ~200 °C |

| Reaction Time | 24-72 hours | 0.5-4 hours |

| Typical Yield | Moderate to High | High |

| Deuteration Level | >98% | >98% |

Note: The exact yields and deuteration levels will depend on the specific reaction conditions and the efficiency of the purification process.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove any unreacted starting material, partially deuterated species, and catalyst residues. A multi-step purification strategy is often employed to achieve high purity.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase HPLC column

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Flash Column Chromatography:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to separate the less polar, fully deuterated product from the more polar, partially deuterated and non-deuterated starting material.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or mass spectrometry to identify the fractions containing the desired product.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For achieving very high purity, preparative reverse-phase HPLC is the method of choice.

-

Dissolve the partially purified product from the column chromatography in a suitable solvent.

-

Inject the solution into an HPLC system equipped with a C18 column.

-

Elute with a gradient of acetonitrile in water.

-

Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.

-

The collected fraction is then concentrated under reduced pressure to yield the highly purified product.

-

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound (203.28 g/mol ) and to determine the degree of deuterium incorporation by analyzing the isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. The disappearance or significant reduction of signals corresponding to the aromatic protons of 2-phenanthrol confirms successful deuteration. ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.

Workflow and Pathway Diagrams

Synthesis Workflow

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship of Deuteration

Caption: Key components and their relationship in the H-D exchange reaction for synthesizing this compound.

References

In-depth Technical Guide to 2-Phenanthrol-d9: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the deuterated polycyclic aromatic hydrocarbon (PAH), 2-Phenanthrol-d9. Given the limited availability of experimental data for the deuterated form, this guide also incorporates information on its non-deuterated analogue, 2-Phenanthrol, as a primary reference. The information is presented with clarity and detail to support research and development activities.

Core Physical and Chemical Data

This compound is a deuterated form of 2-Phenanthrol, a metabolite of phenanthrene. The introduction of deuterium atoms provides a valuable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry.

Table 1: Physical and Chemical Properties of this compound and 2-Phenanthrol

| Property | This compound | 2-Phenanthrol |

| CAS Number | 922510-19-8[1] | 605-55-0[2] |

| Molecular Formula | C₁₄HD₉O[3] | C₁₄H₁₀O[2] |

| Molecular Weight | 203.28 g/mol [3] | 194.23 g/mol |

| Appearance | Off-white solid (presumed) | Off-white solid |

| Melting Point | Not available | 146-149 °C |

| Boiling Point | Not available | 404.5 °C at 760 mmHg |

| Solubility | Not available | Slightly soluble in acetone, chloroform, DMSO, and methanol. |

Spectroscopic Data

Table 2: Spectroscopic Data for 2-Phenanthrol

| Technique | Data Summary |

| ¹H NMR | Spectra available in databases such as SpectraBase. |

| ¹³C NMR | Data available in chemical databases. |

| FT-IR | Spectra available in databases such as SpectraBase. Characteristic absorptions for O-H stretch, C-H stretch (aromatic), and C-C stretch (aromatic) are expected. |

| Mass Spectrometry (EI) | Mass spectrum available in the NIST WebBook, showing a molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

Synthesis of 2-Hydroxyphenanthrene (as a proxy for this compound)

A specific, detailed experimental protocol for the synthesis of 2-Phenanthrol is not widely published. However, a general method for the synthesis of hydroxyphenanthrenes can be adapted from procedures for related isomers, such as 9-hydroxyphenanthrene. The following is a plausible, generalized protocol. The synthesis of the deuterated analogue would require the use of deuterated starting materials.

Materials:

-

Phenanthrene (or a suitable precursor)

-

Trivalent iodine reagent

-

Acid (e.g., trifluoroacetic acid)

-

Chloroform

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Ice

Procedure:

-

To a solution of phenanthrene in a suitable solvent, add a trivalent iodine reagent and an acid. Stir the mixture at room temperature for several hours.

-

Pour the reaction mixture into distilled water and extract with an organic solvent like chloroform.

-

Separate the organic phase, dry it, and evaporate the solvent to obtain the crude product.

-

To the crude product, add ethanol and a solution of sodium hydroxide. Reflux the mixture for several hours.

-

Evaporate the ethanol and add the crude product to the previously retained aqueous phase.

-

Add sodium bisulfite and stir the mixture at room temperature.

-

Extract the product with an organic solvent.

-

Concentrate the organic phase and cool in an ice water bath to crystallize the product.

-

Filter the solid, wash, and dry under vacuum to obtain 2-hydroxyphenanthrene.

Note: This is an adapted protocol and would require optimization for the synthesis of 2-hydroxyphenanthrene.

Analysis of 2-Phenanthrol in Biological Matrices (e.g., Urine)

This protocol is adapted from a validated method for the quantification of phenanthrols in human urine using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

-

Enzymatic Hydrolysis: To a urine sample, add a solution of β-glucuronidase and arylsulfatase to deconjugate the phenanthrol metabolites. Incubate the mixture.

-

Liquid-Liquid Extraction: Extract the hydrolyzed sample with an organic solvent (e.g., a mixture of hexane and ethyl acetate).

-

Solid-Phase Extraction (SPE): Further purify the organic extract using a suitable SPE cartridge to isolate the phenanthrols.

2. Derivatization:

-

Evaporate the purified extract to dryness.

-

Silylate the phenanthrols by adding a derivatizing agent (e.g., BSTFA with 1% TMCS). This step improves the volatility and chromatographic properties of the analytes.

3. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Injector: Splitless mode.

-

Column: A non-polar or semi-polar capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Oven Temperature Program: An optimized temperature gradient to separate the different phenanthrol isomers.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) or Positive Ion Chemical Ionization (PICI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring the characteristic ions of the silylated phenanthrols.

-

-

Internal Standard: For accurate quantification, a deuterated internal standard such as this compound would be added at the beginning of the sample preparation.

Signaling and Metabolic Pathways

2-Phenanthrol is a metabolite of phenanthrene, a common polycyclic aromatic hydrocarbon. The metabolism of phenanthrene is a critical area of study in toxicology and drug development as it involves enzymatic pathways that can lead to detoxification or bioactivation to toxic and carcinogenic intermediates.

References

Applications of Deuterated Phenanthrene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated phenanthrene compounds. It delves into their critical role in metabolic research, particularly in the assessment of polycyclic aromatic hydrocarbon (PAH) exposure and associated cancer risks, and their utility as internal standards in environmental and biomedical analyses. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways to support researchers in these fields.

Introduction to Deuterated Phenanthrene

Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. While not carcinogenic itself, its metabolism in the body can lead to the formation of reactive diol epoxides, which are implicated in carcinogenesis. Deuterated phenanthrene, most commonly perdeuterated phenanthrene (phenanthrene-d₁₀), is a stable isotope-labeled version of the molecule where all ten hydrogen atoms are replaced with deuterium.

The primary advantage of using deuterated compounds lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage by metabolic enzymes.[1] This property makes deuterated compounds invaluable tools for tracing metabolic pathways and quantifying metabolites without the interference of background levels of the non-deuterated analog.[2]

Core Applications

The unique properties of deuterated phenanthrene lend themselves to two primary applications in scientific research:

-

Metabolic Studies and Biomarkering: Deuterated phenanthrene, particularly [D₁₀]phenanthrene, serves as a powerful tool to study the metabolic activation of PAHs.[2][3] By administering a known dose of [D₁₀]phenanthrene and measuring its metabolites, researchers can assess an individual's capacity to form carcinogenic diol epoxides, thereby providing a potential biomarker for cancer susceptibility, especially in populations exposed to PAHs, such as smokers.[4]

-

Internal Standards in Analytical Chemistry: Phenanthrene-d₁₀ is widely used as an internal standard in the quantitative analysis of PAHs in various environmental and biological matrices. Its chemical similarity to native phenanthrene and other PAHs ensures that it behaves similarly during sample extraction, cleanup, and analysis, thus correcting for any analyte loss and improving the accuracy and precision of the measurement.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing deuterated phenanthrene compounds.

Table 1: Pharmacokinetic Parameters of [D₁₀]Phenanthrene Metabolites in Smokers

| Parameter | Oral Dosing | Inhalation (Smoking) | Reference |

| [D₁₀]PheT Plasma AUC₀-∞ (ratio to inhalation) | 1.03 ± 0.32 | - | |

| Total 48-h Urinary [D₁₀]PheT Excretion (ratio to inhalation) | 1.02 ± 0.35 | - | |

| Urinary [D₁₀]PheT (% of dose) | 0.54 to 12.0 | 0.74 to 15.1 |

PheT: r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene AUC: Area under the concentration-time curve

Table 2: Detection Limits for Phenanthrene and its Metabolites using Deuterated Internal Standards

| Matrix | Analyte | Internal Standard | Method | Detection Limit | Reference |

| Milk | Phenanthrene & Hydroxyphenanthrenes | Phenanthrene-d₁₀ | GC-MS | 2.3 - 5.1 ng/mL | |

| Urine & Blood | Phenanthrene & Hydroxyphenanthrenes | Phenanthrene-d₁₀ | GC-MS | 0.5 - 2.5 ng/mL | |

| Tissue | Phenanthrene & Hydroxyphenanthrenes | Phenanthrene-d₁₀ | GC-MS | 1.9 - 8.0 ng/g | |

| Urine/Plasma | [D₁₀]Phe | [¹³C₆]Phe | GC-EI-MS/MS | 5 pg/mL (urine), 25 pg/mL (plasma) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated phenanthrene.

Analysis of [D₁₀]Phenanthrene Metabolites in Human Urine for Biomarker Studies

This protocol describes the quantification of [D₁₀]r-1,t-2,3,c-4-tetrahydroxy-1,2,3,4-tetrahydrophenanthrene ([D₁₀]PheT), a key metabolite of the diol epoxide pathway, in human urine.

1. Sample Collection and Preparation:

-

Collect urine samples over a specified period (e.g., 6 or 48 hours) following the administration of [D₁₀]phenanthrene.

-

Measure the total volume of the urine collection.

-

Store an aliquot (e.g., 50 mL) at -20°C until analysis.

2. Enzymatic Hydrolysis:

-

To a 3 mL aliquot of urine, add 970 µL of sodium acetate buffer (0.5 M, pH 5).

-

Add β-glucuronidase (2000 units) and arylsulfatase (16,000 units) to deconjugate the metabolites.

-

Incubate the mixture.

3. Solid-Phase Extraction (SPE):

-

Use an appropriate SPE column (e.g., Envi-Chrom P) for purification.

-

Condition the column with the appropriate solvents.

-

Load the hydrolyzed urine sample onto the column.

-

Wash the column to remove interferences.

-

Elute the analytes with a suitable solvent mixture (e.g., cyclohexane/ethyl acetate).

4. Derivatization:

-

Evaporate the eluate to dryness.

-

Derivatize the residue to improve chromatographic properties and mass spectrometric sensitivity. A common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

5. GC-MS/MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-17MS (30 m x 0.25 mm i.d., 0.15 µm film thickness) or equivalent.

-

Injector: Splitless, 250°C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: An appropriate temperature gradient to separate the analytes of interest.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI).

-

Acquisition Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

-

Monitored Transitions: For [D₁₀]PheT, m/z 382 → m/z 220; for the internal standard [¹³C₆]PheT, m/z 378 → m/z 216.

-

6. Quantification:

-

Quantify [D₁₀]PheT by comparing its peak area to that of the internal standard ([¹³C₆]PheT).

Use of Phenanthrene-d₁₀ as an Internal Standard for PAH Analysis in Environmental Samples

This protocol outlines the general procedure for using phenanthrene-d₁₀ as an internal standard for the quantification of PAHs in soil samples by GC-MS.

1. Sample Preparation and Extraction:

-

Accurately weigh a homogenized soil sample (e.g., 10 g).

-

Spike the sample with a known amount of a deuterated PAH internal standard solution containing phenanthrene-d₁₀ and other deuterated PAHs.

-

Extract the PAHs using a suitable solvent (e.g., dichloromethane) and method (e.g., Soxhlet extraction or sonication).

2. Extract Cleanup and Concentration:

-

If necessary, clean up the extract to remove interfering compounds using techniques like silica gel chromatography.

-

Concentrate the extract to a final volume (e.g., 1 mL).

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless or cool on-column, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute all PAHs.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity. Monitor the characteristic ions for each target PAH and for phenanthrene-d₁₀ (m/z 188).

-

4. Quantification:

-

Calculate the concentration of each PAH analyte by comparing its response factor to that of phenanthrene-d₁₀ (or another appropriate deuterated internal standard that co-elutes).

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving deuterated phenanthrene.

Conclusion

Deuterated phenanthrene compounds, particularly phenanthrene-d₁₀, are indispensable tools in modern analytical and biomedical research. Their application in metabolic studies provides crucial insights into the mechanisms of PAH-induced carcinogenesis and offers a promising avenue for developing personalized risk assessment strategies. Furthermore, their role as internal standards significantly enhances the reliability of quantitative methods for monitoring environmental pollutants. The detailed protocols and data presented in this guide aim to facilitate the adoption and optimization of these powerful techniques in diverse research settings.

References

- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of [D10]Phenanthrene to Tetraols in Smokers for Potential Lung Cancer Susceptibility Assessment: Comparison of Oral and Inhalation Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Longitudinal Study of [D10]Phenanthrene Metabolism by the Diol Epoxide Pathway in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Phenanthrol-d9 in Advancing Phenanthrene Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant originating from the incomplete combustion of organic materials. While not a potent carcinogen itself, its metabolites can exhibit toxicity, and their analysis serves as a crucial biomarker for PAH exposure. Understanding the metabolic fate of phenanthrene is paramount for toxicological studies and in the development of pharmaceuticals, where off-target metabolic activation can lead to adverse effects. 2-Phenanthrol-d9, a deuterium-labeled stable isotope of the phenanthrene metabolite 2-phenanthrol, has emerged as an indispensable tool in this field. Its primary application lies in its use as an internal standard for the accurate and precise quantification of 2-phenanthrol and other phenanthrene metabolites in complex biological and environmental matrices using mass spectrometry-based methods. This technical guide provides an in-depth overview of this compound, including its role in metabolic pathways, detailed experimental protocols for its use, and a summary of quantitative data.

Phenanthrene Metabolism: An Overview

The metabolism of phenanthrene is a complex process primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites, dihydrodiols, and quinones. These reactions can lead to detoxification and excretion or, in some cases, metabolic activation to more reactive and potentially toxic compounds. The formation of phenanthrols, including 2-phenanthrol, is a key step in these pathways.

The metabolic pathways for phenanthrene degradation have been studied in various organisms, including bacteria, fungi, and mammals. In bacteria, degradation is often initiated by dioxygenase enzymes.[1] Fungi can also metabolize phenanthrene, often producing trans-dihydrodiols.[2] In mammalian systems, the metabolism is more complex and can involve multiple CYP isozymes, leading to a variety of hydroxylated products.

The Role of this compound as a Labeled Internal Standard

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and precise measurements.[3][4] this compound serves this purpose for the quantification of 2-phenanthrol.

The principle behind its use is isotope dilution. A known amount of this compound is added to a sample at the beginning of the analytical workflow. Because this compound is chemically identical to the endogenous 2-phenanthrol, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled analyte by the mass spectrometer. By measuring the ratio of the unlabeled analyte to the labeled internal standard, any variations in the analytical process can be corrected, leading to highly reliable quantitative data.

Synthesis of this compound

While this compound is commercially available from various suppliers of stable isotope-labeled compounds, a detailed, publicly available synthesis protocol is not readily found in the scientific literature. However, a general approach to its synthesis can be inferred from established methods for the deuteration of aromatic compounds.

A plausible synthetic route would involve the deuteration of a suitable phenanthrene precursor followed by functionalization to introduce the hydroxyl group at the 2-position. Common methods for deuterium labeling of aromatic rings include acid- or base-catalyzed H/D exchange in the presence of a deuterium source like D₂O or D₂ gas with a metal catalyst.

Experimental Protocols

The following is a detailed, representative experimental protocol for the quantitative analysis of 2-phenanthrol in biological matrices using this compound as an internal standard. This protocol is adapted from established methods for the analysis of phenanthrene metabolites.[5]

1. Sample Preparation (Urine, Milk, Blood, or Tissue Homogenate)

-

Internal Standard Spiking: To 1 mL of the biological sample, add a known amount of this compound solution in a suitable solvent (e.g., methanol or acetonitrile). The final concentration of the internal standard should be appropriate for the expected concentration range of the analyte.

-

Enzymatic Hydrolysis (for conjugated metabolites): For urine and other matrices containing glucuronidated or sulfated metabolites, enzymatic deconjugation is necessary.

-

Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).

-

Add approximately 5000 units of β-glucuronidase/arylsulfatase from Helix pomatia.

-

Incubate the mixture at 37°C for at least 4 hours, or overnight.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of a suitable organic solvent (e.g., hexane:diethyl ether 1:1 v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Transfer the organic (upper) layer to a clean tube.

-

Repeat the extraction twice more and combine the organic extracts.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined organic extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a low-polarity solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with 5 mL of a higher-polarity solvent (e.g., acetonitrile or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent for the analytical instrument (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).

-

2. Instrumental Analysis (GC-MS)

-

Derivatization: For GC-MS analysis, the hydroxyl group of phenanthrols needs to be derivatized to increase their volatility and improve chromatographic performance. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Add 50 µL of the derivatizing agent to the reconstituted sample.

-

Heat at 70°C for 30 minutes.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 280°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ions and/or characteristic fragment ions for both 2-phenanthrol and this compound.

-

Quantitative Data

The use of this compound as an internal standard allows for the accurate determination of 2-phenanthrol concentrations in various samples. The following tables summarize representative quantitative data from studies on phenanthrene metabolites.

Table 1: Levels of 2-Phenanthrol in Human Urine (pmol/mg creatinine)

| Population | Mean ± SD | Range | Reference |

| Smokers | 0.47 ± 0.29 | N/A | |

| Non-smokers | N/A | N/A |

Note: Data for non-smokers was not explicitly provided in the referenced abstract.

Table 2: Detection Limits for Hydroxyphenanthrenes in Various Biological Matrices

| Matrix | Detection Limit (ng/mL or ng/g) | Analytical Method | Reference |

| Milk | 2.3 - 5.1 | GC-MS | |

| Urine | 0.5 - 2.5 | GC-MS | |

| Blood | 0.5 - 2.5 | GC-MS | |

| Tissues | 1.9 - 8.0 | GC-MS |

Conclusion

This compound is a critical tool for researchers and scientists in the fields of toxicology, environmental science, and drug development. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of the phenanthrene metabolite 2-phenanthrol in a variety of complex matrices. This capability is essential for biomonitoring of PAH exposure, for elucidating the metabolic pathways of phenanthrene and related compounds, and for assessing the potential for metabolic activation in drug candidates. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for the implementation of analytical methods utilizing this compound. As research into the health effects of PAHs and the metabolic profiles of xenobiotics continues to evolve, the demand for high-quality analytical standards like this compound will undoubtedly increase, further solidifying its importance in these critical areas of scientific investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromati… [ouci.dntb.gov.ua]

- 5. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]

An In-depth Technical Guide to Isotopic Labeling with 2-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenanthrol-d9, a deuterated analog of the phenanthrene metabolite 2-phenanthrol. Its primary application lies in isotopic labeling for quantitative analysis, particularly as an internal standard in mass spectrometry-based methods. This document details its properties, synthesis, experimental protocols for its use, and its role in metabolic studies of polycyclic aromatic hydrocarbons (PAHs).

Introduction to this compound

This compound is a stable isotope-labeled compound where nine hydrogen atoms on the phenanthrol molecule have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of 2-phenanthrol in various biological matrices. Because its chemical and physical properties are nearly identical to the unlabeled analyte, this compound co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This allows for accurate correction of analytical variability, leading to precise and reliable quantification of the target analyte.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenanthrol and its deuterated analog are presented in Table 1.

| Property | 2-Phenanthrol | This compound |

| Chemical Formula | C₁₄H₁₀O | C₁₄HD₉O |

| Molecular Weight | 194.23 g/mol | 203.28 g/mol |

| CAS Number | 605-55-0 | 922510-19-8[1] |

| Appearance | Off-White Solid | Off-White Solid |

| Isotopic Purity | Not Applicable | Typically >98% (Varies by manufacturer, refer to Certificate of Analysis)[2][3] |

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, the general approach involves the deuteration of 2-phenanthrol or a precursor. Common methods for introducing deuterium into aromatic systems include:

-

Acid- or Base-Catalyzed H/D Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterated solvent, such as heavy water (D₂O), and a catalyst.

-

Transition Metal-Catalyzed Deuteration: Transition metals like palladium, platinum, or rhodium can catalyze the exchange of hydrogen for deuterium gas (D₂) or from a deuterated solvent.

-

Synthesis from Deuterated Precursors: A multi-step synthesis can be performed using deuterated starting materials to build the this compound molecule.

A general workflow for the synthesis via H/D exchange is depicted below.

Caption: General workflow for the synthesis of this compound.

Role in Understanding Phenanthrene Metabolism

Phenanthrene, a common PAH, undergoes metabolic activation and detoxification in the body. The formation of phenanthrols is considered a detoxification pathway. Understanding these pathways is crucial for assessing human exposure to PAHs and their potential health risks. This compound is an essential tool in studies aimed at quantifying the metabolites of phenanthrene.

The metabolic pathway of phenanthrene to 2-phenanthrol involves several enzymatic steps, primarily mediated by cytochrome P450 enzymes.

Caption: Simplified metabolic pathway of phenanthrene to 2-phenanthrol.

Experimental Protocols for Quantitative Analysis

This compound is primarily used as an internal standard for the quantification of 2-phenanthrol in biological samples, most commonly urine. The following protocol is a synthesized methodology based on published literature for the analysis of phenanthrols in human urine using LC-MS/MS.[4][5]

Materials and Reagents

-

This compound (Internal Standard)

-

2-Phenanthrol (Analytical Standard)

-

β-glucuronidase/arylsulfatase

-

Sodium acetate buffer (pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic acid

-

Deionized water

Sample Preparation

A general workflow for sample preparation is outlined below.

Caption: Experimental workflow for urine sample preparation.

Detailed Steps:

-

Sample Aliquoting: Take a 1-2 mL aliquot of the urine sample.

-

Internal Standard Spiking: Add a known amount of this compound solution to each sample, calibrator, and quality control sample. A typical final concentration is around 5 ng/mL.

-

Enzymatic Hydrolysis: To deconjugate the phenanthrol metabolites, add sodium acetate buffer and β-glucuronidase/arylsulfatase solution. Incubate the mixture at 37°C for at least 4 hours, or overnight.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interferences.

-

Elute the analytes with a high-percentage organic solvent (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for LC-MS/MS analysis. These should be optimized for the specific instrumentation used.

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The specific precursor and product ions for 2-phenanthrol and this compound need to be determined by direct infusion of the standards. The precursor ion will correspond to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), and the product ions are characteristic fragments.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Phenanthrol | 195.1 | To be determined empirically |

| This compound | 204.2 | To be determined empirically |

Data Analysis and Interpretation

The concentration of 2-phenanthrol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of 2-phenanthrol in the unknown samples is then interpolated from this calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of phenanthrols in biological matrices, as reported in the literature. Specific values for this compound will depend on the specific assay and instrumentation.

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |

| Linear Range | 0.1 - 100 ng/mL |

| Recovery | 85 - 115% |

| Precision (RSD%) | < 15% |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 2-phenanthrol in complex biological matrices. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and other analytical variabilities. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to implement reliable analytical methods for the study of PAH metabolism and exposure.

References

- 1. This compound (Major) | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predictors of urinary polycyclic aromatic hydrocarbon metabolites in girls from the San Francisco Bay Area - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and known properties of 2-Phenanthrol-d9. The information is compiled from available safety data sheets of structurally similar compounds and chemical supplier databases, intended to offer best-practice guidance in the absence of a dedicated safety data sheet for this specific deuterated compound.

Chemical and Physical Properties

This compound is the deuterated form of 2-Phenanthrol, often used as a labeled metabolite of Phenanthrene in research applications.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 922510-19-8 | LGC Standards[3], Pharmaffiliates[1] |

| Molecular Formula | C₁₄HD₉O | LGC Standards[3], Pharmaffiliates |

| Molecular Weight | 203.28 g/mol | LGC Standards, Pharmaffiliates |

| Appearance | Off-White Solid | Pharmaffiliates |

| Synonyms | 2-Phenanthrenol-d9, 2-Hydroxyphenanthrene-d9, NSC 2576-d9, Phenanthren-1,3,4,5,6,7,8,9,10-d9-2-ol, Phenanthren-d9-2-ol | Pharmaffiliates |

| Unlabelled CAS | 605-55-0 | LGC Standards |

| Storage | 2-8°C Refrigerator | Pharmaffiliates |

Hazard Identification and Safety Precautions

Potential Hazards (based on related compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Very toxic to aquatic life with long-lasting effects.

Recommended Safety Precautions:

-

Engineering Controls: Use only with adequate ventilation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

-

Handling: Avoid contact with skin and eyes. Avoid creating dust. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C as recommended by suppliers. Keep away from oxidizing agents.

First Aid Measures

The following first aid measures are based on general guidance for hazardous chemicals and information from SDS of related compounds.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the public domain. However, as a labeled metabolite of Phenanthrene, its primary application is likely in metabolic studies, such as quantitative analysis using mass spectrometry.

A generalized experimental workflow for using this compound as an internal standard in a metabolic study is outlined below.

Caption: A generalized workflow for a metabolic study using this compound as an internal standard.

Logical Relationships in Laboratory Safety

The following diagram illustrates the logical flow of safety and handling procedures in a laboratory setting when working with chemicals like this compound.

Caption: A logical workflow for the safe handling of laboratory chemicals.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. It is recommended to dispose of unused content as chemical waste. Given its potential toxicity to aquatic life, it should not be allowed to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is based on currently available data for this compound and structurally related compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in proper chemical handling techniques and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

References

An In-depth Technical Guide on the Solubility of 2-Phenanthrol-d9 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Phenanthrol-d9, a deuterated analog of 2-Phenanthrol. Given the isotopic labeling, the physical properties, including solubility, of this compound are expected to be nearly identical to its non-deuterated counterpart, 2-Phenanthrol. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.

Quantitative Solubility Data

| Organic Solvent | Qualitative Solubility |

| Acetone | Slightly Soluble[1][2] |

| Chloroform | Slightly Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble |

Table 1: Qualitative Solubility of 2-Phenanthrol in Common Organic Solvents

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a compound in a specific solvent is the shake-flask method followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Acetone, Chloroform, DMSO, Methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC with UV detector or UV-Vis Spectrophotometer)

-

Analytical balance

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where settling is slow, the samples can be centrifuged at a constant temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration of diluted sample from calibration curve) × (Dilution factor)

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship concerning the physical properties of isotopically labeled compounds.

Caption: Experimental Workflow for Solubility Determination.

Caption: Isotopic Labeling and Physical Properties Relationship.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Phenanthrol-d9 as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenanthrol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a crucial biomarker for assessing exposure to PAHs from environmental and occupational sources. Accurate quantification of phenanthrol in biological matrices is essential for toxicological studies and human biomonitoring. The use of a stable isotope-labeled internal standard, such as 2-Phenanthrol-d9, is the gold standard for quantitative analysis by mass spectrometry (MS). This deuterated analog closely mimics the chemical and physical properties of the native analyte, allowing for correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

These application notes provide detailed protocols for the quantification of 2-phenanthrol and other phenanthrene metabolites in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2-Phenanthrenol-d9; 2-Hydroxyphenanthrene-d9 |

| CAS Number | 922510-19-8 |

| Molecular Formula | C₁₄HD₉O |

| Molecular Weight | 203.28 g/mol |

| Appearance | Off-White Solid |

| Storage | 2-8°C Refrigerator |

Metabolic Pathway of Phenanthrene

Phenanthrene undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes. The metabolic pathways involve the formation of various hydroxylated metabolites, including phenanthrols. Understanding these pathways is crucial for interpreting biomonitoring data.

Figure 1. Simplified Metabolic Pathway of Phenanthrene.

Experimental Workflow for Urinary Phenanthrol Analysis

The general workflow for the analysis of phenanthrols in urine involves sample preparation to release conjugated metabolites, followed by extraction, and instrumental analysis.

Figure 2. General Experimental Workflow.

Protocol 1: Quantification of Phenanthrols in Human Urine by GC-MS

This protocol is adapted from a validated method for the analysis of phenanthrols and is suitable for use with this compound as an internal standard.[1]

1. Materials and Reagents

-

Standards: 2-Phenanthrol, this compound (Internal Standard)

-

Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia

-

Solvents: Methanol, Ethyl acetate, Hexane (all HPLC grade)

-

Reagents: Sodium acetate buffer (0.2 M, pH 5.0), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL)

2. Sample Preparation

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 2 mL of each urine sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample to achieve a final concentration of approximately 50 ng/mL.

-

Enzymatic Hydrolysis: Add 2 mL of 0.2 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution to each tube. Vortex briefly and incubate at 37°C for 16 hours to deconjugate the phenanthrol metabolites.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of ethyl acetate.

-

-

Evaporation and Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane to the dried residue.

-

Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

-

3. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

4. Selected Ion Monitoring (SIM) Parameters

| Analyte (as TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2-Phenanthrol | 266 | 251 |

| This compound | 275 | 260 |

5. Quantification

Construct a calibration curve by plotting the ratio of the peak area of the 2-Phenanthrol derivative to the peak area of the this compound derivative against the concentration of 2-Phenanthrol. The concentration of 2-phenanthrol in the urine samples is then calculated from this calibration curve.

Protocol 2: Quantification of Phenanthrols in Human Urine by LC-MS/MS

This protocol provides a general framework for an LC-MS/MS method. Specific parameters may require optimization based on the instrumentation used.

1. Materials and Reagents

-

Standards: 2-Phenanthrol, this compound (Internal Standard)

-

Enzymes: β-glucuronidase from E. coli

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Reagents: Formic acid, Ammonium acetate

-

Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 6 mL)

2. Sample Preparation

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 1 mL of each urine sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution in methanol to each sample to achieve a final concentration of approximately 10 ng/mL.

-

Enzymatic Hydrolysis: Add 1 mL of 0.1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution. Vortex and incubate at 37°C for 4 hours.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash with 5 mL of 10% methanol in water.

-

Elute the analytes with 5 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50% methanol in water.

-

3. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

4. Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Phenanthrol | 193.1 | 165.1 | 20 |

| This compound | 202.2 | 173.1 | 20 |

Note: These are representative MRM transitions and collision energies. They should be optimized for the specific instrument being used.

5. Quantification

Construct a calibration curve by plotting the ratio of the peak area of 2-Phenanthrol to the peak area of this compound against the concentration of 2-Phenanthrol. Calculate the concentration of 2-phenanthrol in the urine samples from this calibration curve.

Quantitative Data Summary

The following table summarizes representative concentrations of urinary phenanthrols from various studies. Concentrations can vary significantly based on factors such as smoking status, diet, and occupational exposure.

| Analyte | Population | Matrix | Concentration Range (ng/mL or pmol/mg creatinine) | Analytical Method | Reference |

| 1-Phenanthrol | Smokers | Urine | 0.96 ± 1.2 pmol/mg creatinine | GC-MS | [1] |

| 2-Phenanthrol | Smokers | Urine | 0.47 ± 0.29 pmol/mg creatinine | GC-MS | [1] |

| 3-Phenanthrol | Smokers | Urine | 0.82 ± 0.62 pmol/mg creatinine | GC-MS | [1] |

| 4-Phenanthrol | Smokers | Urine | 0.11 ± 0.07 pmol/mg creatinine | GC-MS | [1] |

| 1-Phenanthrol | Non-smokers | Urine | Not significantly different from smokers | GC-MS | |

| Phenanthrene quinones | Smokers | Urine | 0.79 ± 0.98 nmol/6h | LC-HESI-MS/MS | |

| Phenanthrene quinones | Non-smokers | Urine | 0.20 ± 0.98 nmol/6h | LC-HESI-MS/MS |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-phenanthrol in biological matrices. The detailed GC-MS and LC-MS/MS protocols presented here offer a comprehensive guide for researchers in the fields of toxicology, environmental health, and drug metabolism. These methods can be readily implemented for biomonitoring of PAH exposure and for further investigation into the role of PAH metabolism in human health and disease.

References

Application Notes and Protocols for Metabolic Studies Using 2-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant and a component of tobacco smoke. The study of its metabolism is crucial for understanding the toxicology of PAHs and for assessing human exposure to these compounds. Phenanthrols are hydroxylated metabolites of phenanthrene, and their quantification in biological matrices such as urine serves as a valuable biomarker of PAH exposure.[1] 2-Phenanthrol-d9 is the deuterated analog of 2-phenanthrol and serves as an ideal internal standard for quantitative analysis in metabolic studies. Its use in isotope dilution mass spectrometry allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2]

This document provides detailed protocols for the use of this compound as an internal standard in the analysis of phenanthrene metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Phenanthrene to Phenanthrols

Phenanthrene undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of various metabolites, including phenanthrols. The pathway involves the formation of arene oxides, which can then rearrange to form phenols or be hydrated to dihydrodiols.[3]

Caption: Simplified metabolic pathway of phenanthrene to phenanthrols.

Experimental Protocols

The following are detailed protocols for the analysis of phenanthrols in human urine using this compound as an internal standard.

Protocol 1: Analysis of Phenanthrols in Human Urine by GC-MS

This protocol is adapted from methodologies described for the analysis of hydroxylated PAHs in urine.[1]

1. Materials and Reagents

-

This compound internal standard solution (1 µg/mL in methanol)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Solid-phase extraction (SPE) cartridges (C18, 500 mg)

-

Methanol, dichloromethane, hexane (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine

-

Certified blank human urine

2. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a 2 mL glass vial, add 1 mL of urine.

-

Spike the urine sample with 10 µL of the this compound internal standard solution (final concentration 10 ng/mL).

-

Add 0.5 mL of sodium acetate buffer.

-

Add 20 µL of β-glucuronidase/arylsulfatase solution.

-

Incubate the mixture at 37°C for 16 hours (overnight) to deconjugate the phenanthrols.

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the incubated urine sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the phenanthrols with 5 mL of dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

For derivatization, add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine to the dried residue.

-

Cap the vial tightly and heat at 70°C for 1 hour.

-

Cool to room temperature and the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |